4-(diethylamino)-1-phenyl-2-butyn-1-ol
Description
4-(Diethylamino)-1-phenyl-2-butyn-1-ol is a tertiary alcohol characterized by a propargyl alcohol backbone (C≡C-CH₂-OH) substituted with a phenyl group at position 1 and a diethylamino group at position 2.
Properties
IUPAC Name |
4-(diethylamino)-1-phenylbut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(4-2)12-8-11-14(16)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSFDOHSKQPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(diethylamino)-1-phenyl-2-butyn-1-ol can be highlighted through comparison with analogous compounds. Below is a detailed analysis based on substituent effects, reactivity, and applications:
Structural Analogues
Reactivity and Functional Group Interactions
- Alkyne vs. Selenide/Saturated Chains: The alkyne group in this compound enables click chemistry (e.g., Huisgen cycloaddition), whereas phenylseleno derivatives (e.g., 4-phenyl-2-(phenylseleno)-butan-1-ol) participate in redox reactions due to selenium’s electrophilicity .
- Diethylamino Group: The electron-rich diethylamino group enhances solubility in polar solvents and may stabilize intermediates in polymerization or photochemical reactions, as seen in azo-monomer synthesis .
Research Findings and Limitations
- Synthesis Challenges: Unlike the azo-monomer M1 in , which achieves 91% yield via IPRO-mediated condensation, the propargyl alcohol structure of this compound may require specialized catalysts (e.g., copper or palladium) for alkyne functionalization.
- Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) or biological activity are absent in the provided evidence, necessitating further characterization.
Q & A
Q. What computational tools predict its interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 1ACJ) to map binding affinities.
- MD Simulations : Analyze hydrogen bonding between the hydroxyl group and catalytic triads (e.g., Ser203 in AChE) .
Key Research Gaps
- Degradation Pathways : Limited data on long-term stability under ambient conditions.
- Enantiomer-Specific Bioactivity : No studies compare R/S forms in pharmacological models.
For further inquiries, consult regulatory databases (e.g., EPA DSSTox ) or synthetic protocols from TCI America .
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